

Application Notes: Methyl 4-methylpentanoate as a Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methylpentanoate**

Cat. No.: **B153156**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Methyl 4-methylpentanoate**, also known as methyl isocaproate, is an organic compound classified as a fatty acid methyl ester.^[1] With its characteristic fruity odor, it finds applications as a flavoring and fragrance agent.^[1] However, its utility extends significantly into the realm of organic synthesis, where it serves as a versatile chemical intermediate. Its ester functionality allows for a variety of transformations, making it a valuable building block for constructing more complex molecules in the pharmaceutical, agrochemical, and materials science industries.^{[1][2]} This document provides detailed application notes and experimental protocols for its synthesis and use in key chemical transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of **Methyl 4-methylpentanoate** are summarized below. This data is crucial for its handling, reaction setup, and characterization.

Table 1: Physicochemical Properties of **Methyl 4-methylpentanoate**

Property	Value	Source
CAS Number	2412-80-8	[1]
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1]
Appearance	Colorless liquid with a sweet, pineapple-like odor	[1]
Density	0.888 g/mL @ 25 °C	[3] [4]
Refractive Index	1.404 @ 20 °C	[4]
Flash Point	39.44 °C	[4]
Solubility	Soluble in alcohol and most fixed oils; insoluble in water	[1]
IUPAC Name	methyl 4-methylpentanoate	[1]

| SMILES | CC(C)CCC(=O)OC |[\[1\]](#) |

Table 2: Spectroscopic Data for **Methyl 4-methylpentanoate**

Spectroscopic Technique	Characteristic Peaks
¹ H NMR (CDCl ₃)	δ (ppm): ~3.67 (s, 3H, -OCH ₃), ~2.23 (t, 2H, -CH ₂ CO ₂ -), ~1.60 (m, 1H, -CH(CH ₃) ₂), ~1.51 (m, 2H, -CH ₂ CH(CH ₃) ₂), ~0.90 (d, 6H, -CH(CH ₃) ₂)
¹³ C NMR (CDCl ₃)	δ (ppm): ~174.4 (C=O), ~51.4 (-OCH ₃), ~33.8 (-CH ₂ CO ₂), ~33.4 (-CH ₂ CH(CH ₃) ₂), ~27.8 (-CH(CH ₃) ₂), ~22.4 (-CH(CH ₃) ₂)

| IR Spectroscopy (liquid film) | ν (cm⁻¹): ~2957 (C-H stretch), ~1740 (C=O ester stretch), ~1467 (C-H bend), ~1170 (C-O stretch) |

Applications in Organic Synthesis

Methyl 4-methylpentanoate is a key starting material for synthesizing a range of organic compounds. The ester group can be readily converted into other functionalities, providing access to alcohols, carboxylic acids, and other esters.

- Reduction to Alcohols: The ester can be reduced to the corresponding primary alcohol, 4-methyl-1-pentanol. This alcohol is a valuable intermediate itself, used in the synthesis of plasticizers and other specialty chemicals.
- Hydrolysis to Carboxylic Acids: Hydrolysis of the ester regenerates the parent carboxylic acid, 4-methylpentanoic acid. This reaction is fundamental for synthetic routes where the ester group is used as a protecting group for the carboxylic acid.^[1]
- Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, butyl) by reacting it with different alcohols in the presence of a catalyst.^[1] This is a common strategy to modify the physical properties (like boiling point or solubility) of the molecule.
- Grignard and Organolithium Reactions: While not as common as reduction or hydrolysis, esters can react with organometallic reagents to form tertiary alcohols, providing a pathway for carbon-carbon bond formation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **Methyl 4-methylpentanoate** and its subsequent use as a chemical intermediate.

Protocol 1: Synthesis of Methyl 4-methylpentanoate via Fischer Esterification

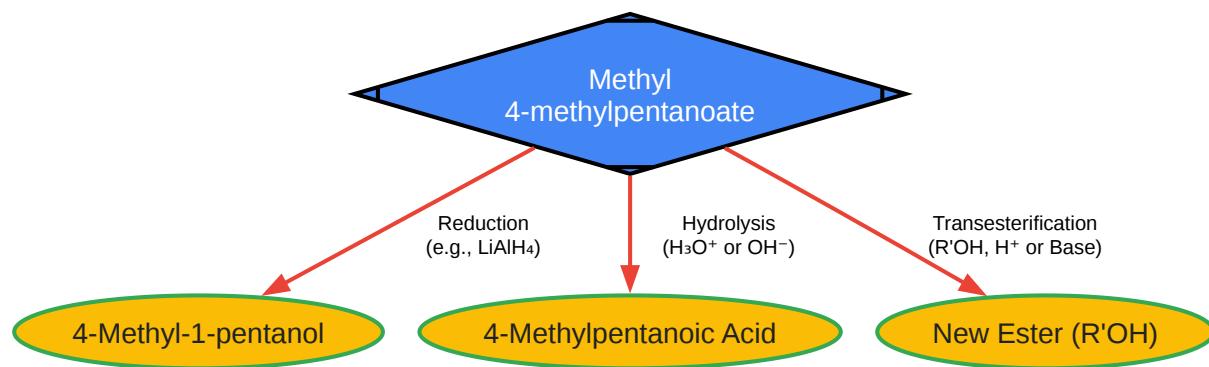
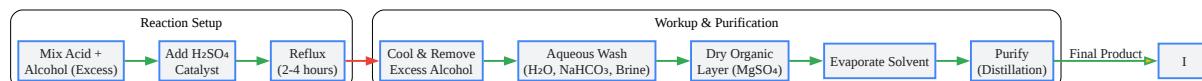
This protocol describes the synthesis from 4-methylpentanoic acid and methanol using an acid catalyst, a classic Fischer esterification.^{[1][5]}

Table 3: Reaction Parameters for Fischer Esterification

Parameter	Value
Reactants	4-Methylpentanoic Acid, Methanol
Catalyst	Concentrated Sulfuric Acid (H_2SO_4)
Solvent	Methanol (used in excess)
Temperature	Reflux (~65 °C)
Reaction Time	2-4 hours

| Typical Yield | 90-95%[\[6\]](#) |

Materials and Equipment:



- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel (250 mL)
- 4-methylpentanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-methylpentanoic acid (e.g., 11.6 g, 0.1 mol).
- Add an excess of anhydrous methanol (e.g., 50 mL).
- While stirring, slowly and cautiously add concentrated sulfuric acid (e.g., 1 mL) to the mixture.^[6]
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
^[6]
- Maintain the reflux with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

Workup and Purification:

- Remove the excess methanol using a rotary evaporator.^[6]
- Dissolve the residue in diethyl ether or ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).^[6]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude **Methyl 4-methylpentanoate**.
- The product can be further purified by fractional distillation if necessary.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy Methyl 4-methylpentanoate | 2412-80-8 [smolecule.com]
2. nbino.com [nbino.com]
3. methyl 4-methylpentanoate [stenutz.eu]
4. methyl 4-methyl valerate, 2412-80-8 [thegoodsentscompany.com]
5. Methyl 4-methylpentanoate is one of 120 volatile compounds identified in .. [askfilo.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- To cite this document: BenchChem. [Application Notes: Methyl 4-methylpentanoate as a Chemical Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153156#use-of-methyl-4-methylpentanoate-as-a-chemical-intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com